molecular formula C48H82O19 B591439 Vina-ginsenoside R8 CAS No. 156042-22-7

Vina-ginsenoside R8

Cat. No. B591439
CAS RN: 156042-22-7
M. Wt: 963.165
InChI Key: IAEZLXLDZBZQPU-UHFFFAOYSA-N
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Description

Vina-ginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris . It displays activities against adenosine diphosphate (ADP)-induced platelet aggregation .


Synthesis Analysis

The synthesis of ginsenosides like Vina-ginsenoside R8 has been studied extensively. A rapid, simultaneous, and quantitative analysis of 26 ginsenosides in white and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) . The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production .


Molecular Structure Analysis

The molecular structure of Vina-ginsenoside R8 is represented by the formula C48H82O19 . More detailed structural information can be found on databases like PubChem .


Chemical Reactions Analysis

The chemical reactions involving Vina-ginsenoside R8 are complex and involve multiple steps. A detailed analysis of these reactions can be found in various studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of Vina-ginsenoside R8 can be found in databases like PubChem . More detailed information can be found in various studies .

Mechanism of Action

Vina-ginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris . This compound has been shown to have significant biological activities, particularly against adenosine diphosphate (ADP)-induced platelet aggregation .

Future Directions

The future directions of research on Vina-ginsenoside R8 could involve further elucidation of its biosynthesis pathways , as well as its potential applications in medicine and food additives . More detailed information can be found in various studies .

properties

IUPAC Name

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZLXLDZBZQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107305
Record name β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vina-ginsenoside R8

CAS RN

93376-72-8
Record name β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93376-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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